
Dimethomorph
Overview
Description
Dimethomorph is a mixture of (E)- and (Z)-dimethomorph in an unspecified ratio. It is used as a systemic fungicide used on vines, potatoes, and greenhouse crops; only the Z isomer has fungicidal activity. It has a role as a xenobiotic, an environmental contaminant and an antifungal agrochemical. It is a mixture and a morpholine fungicide. It contains an (E)-dimethomorph and a (Z)-dimethomorph.
Biological Activity
Dimethomorph is a systemic fungicide widely used in agriculture to control various fungal pathogens. It is particularly effective against downy mildews and other oomycete diseases. Understanding its biological activity, including its mechanisms of action, toxicity, and environmental impact, is crucial for evaluating its safety and efficacy.
This compound primarily disrupts the formation of fungal cell walls by inhibiting the synthesis of β-glucans, which are critical components of fungal cell walls. This action is mainly attributed to the Z isomer of this compound, which exhibits greater fungicidal activity compared to the E isomer . The compound's effectiveness is enhanced under specific environmental conditions, making it a preferred choice in integrated pest management strategies.
Acute Toxicity
This compound has been evaluated for acute toxicity through various studies. The oral LD50 in rats exceeds 2000 mg/kg body weight, indicating low acute toxicity . In inhalation studies, the LC50 was found to be greater than 4.24 mg/L. Dermal exposure studies also showed that this compound is not a skin irritant or sensitizer .
Chronic Toxicity
Long-term studies have revealed that this compound can affect liver function and cause organ weight changes in both rats and mice. The most significant findings include hepatocyte hypertrophy and increased liver weights at high doses . A two-year feeding study indicated a No Observed Adverse Effect Level (NOAEL) of 750 ppm (approximately 36.3 mg/kg body weight per day), based on reduced body weight gain and liver histological changes .
Reproductive and Developmental Toxicity
Studies on reproductive toxicity have shown that this compound does not pose a significant risk to reproductive health; however, some effects were noted at high doses, such as reduced body weight gain in dams during the pre-mating period . Developmental studies have indicated that this compound can affect embryonic development, with observed deformities in fish larvae exposed to various concentrations .
Environmental Impact
This compound's environmental persistence and behavior have been studied extensively. It has been detected in various environmental samples, raising concerns about its ecological impact. Its dissipation rates vary depending on soil type and climatic conditions, with modeling studies suggesting that it can persist in the environment under certain conditions .
Case Studies
Case Study 1: Developmental Toxicity in Zebrafish
A study investigated the developmental effects of this compound on zebrafish embryos. The results showed that low concentrations (2.00–2.94 mg/L) inhibited hatching rates while higher concentrations enhanced them. The most sensitive endpoints identified were deformity rates at 96 hours post-fertilization (hpf) with a benchmark dose lower limit (BMDL10) of 1.10 mg/L .
Case Study 2: Residual Properties in Amaranthus
Research assessing the residual properties of this compound on Amaranthus species indicated that residues could persist after application, impacting food safety and environmental health. The study utilized high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for residue analysis, highlighting the need for careful management of its application in agricultural practices .
Summary of Research Findings
Study Type | Findings |
---|---|
Acute Toxicity | LD50 > 2000 mg/kg; LC50 > 4.24 mg/L |
Chronic Toxicity | NOAEL = 750 ppm; liver hypertrophy observed at high doses |
Reproductive Toxicity | Reduced body weight gain in dams at high doses |
Developmental Toxicity | Deformities observed in fish larvae; sensitive endpoints identified |
Environmental Persistence | Residues detected in soil; dissipation varies with conditions |
Scientific Research Applications
Agricultural Applications
Dimethomorph is widely employed in the agricultural sector due to its effectiveness against a range of pathogens. It is particularly noted for its use on crops such as:
- Potatoes
- Cucurbits (e.g., cucumbers, melons)
- Lettuce
- Onions
The compound works by inhibiting sterol biosynthesis in fungi, which is critical for their growth and reproduction. The primary mode of application includes foliar sprays, drenching, and dripping methods in greenhouses and open fields .
Table 1: Application Methods and Target Crops
Application Method | Target Crops | Notes |
---|---|---|
Foliar Spray | Potatoes, Lettuce | Effective against downy mildew and blights |
Drenching | Cucurbits | Enhances root uptake for systemic action |
Dripping | Greenhouse Crops | Precise application to minimize waste |
Environmental Safety and Residue Studies
Environmental safety assessments are crucial for understanding the impact of this compound on ecosystems. Studies have shown that this compound is subject to biodegradation in soil and water environments. Research indicates that it does not pose significant risks to non-target organisms when used according to label directions .
Case Study: Residue Analysis in Lychee
A study conducted on the dissipation of this compound residues in lychee demonstrated effective extraction methods using QuEChERS followed by HPLC-MS/MS analysis. The results indicated that residues dissipated significantly over time, confirming the compound's relatively low persistence in fruit crops .
Toxicological Assessments
Toxicological studies are essential for evaluating the safety of this compound for human health and non-target species. Comprehensive assessments have been conducted to determine its potential effects on various biological systems.
Findings from Toxicological Studies:
- Acute Toxicity: this compound exhibits low acute toxicity, with a No Observed Adverse Effect Level (NOAEL) established at concentrations greater than 1000 ppm in rodent studies .
- Genotoxicity: this compound has been shown to be non-genotoxic in various assays, including bacterial mutation tests and mammalian cell studies .
- Reproductive Toxicity: Studies indicate that this compound does not adversely affect reproductive outcomes or fetal development in animal models .
Table 2: Summary of Toxicological Data
Study Type | Findings |
---|---|
Acute Toxicity | NOAEL > 1000 ppm |
Genotoxicity | Negative results across multiple assays |
Reproductive Toxicity | No adverse effects observed |
Regulatory Status and Recommendations
This compound is regulated by various authorities worldwide, including the European Food Safety Authority (EFSA) and the World Health Organization (WHO). These organizations have conducted extensive reviews of its safety profile and efficacy as a fungicide.
Regulatory Findings:
- This compound is approved for use in several countries with specific guidelines on application rates and timing.
- Monitoring programs are recommended to ensure compliance with residue limits in food products.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-NBVRZTHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150323 | |
Record name | Dimethomorph, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] | |
Record name | Dimethomorph | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4925 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 1318 kg/cu m (20 °C) | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |
Record name | Dimethomorph | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4925 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to grey crystalline powder | |
CAS No. |
113210-97-2, 110488-70-5 | |
Record name | Dimethomorph E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113210-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethomorph, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113210972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethomorph, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHOMORPH, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7EH56J7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-148 °C, MP: 125-149 °C | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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